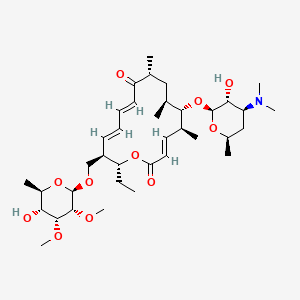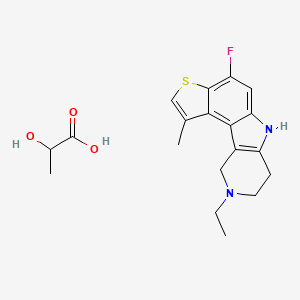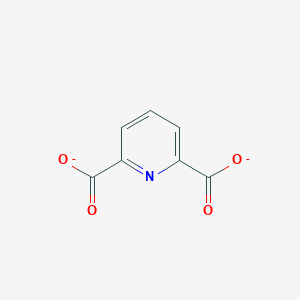![molecular formula C30H37NO7 B1240459 [(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate](/img/structure/B1240459.png)
[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate is a member of the cytochalasin family, which are fungal secondary metabolites known for their ability to disrupt actin filament dynamics. This compound is derived from the medicinal mushroom Xylaria species and has been studied for its antifungal properties, particularly against yeast and fungal pathogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate typically involves the isolation of the compound from fungal cultures. The medicinal mushroom Xylaria species BCC 1067 is a common source. The process includes culturing the fungus, extracting the metabolites, and purifying the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield from fungal cultures. Techniques such as fermentation and bioreactor cultivation are being explored to enhance the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: [(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form metabolites with different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its biological properties.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various organic reagents can be used depending on the desired functional group.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate has a wide range of scientific research applications:
Wirkmechanismus
[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate exerts its effects by targeting actin filaments, disrupting their dynamics and leading to cytoskeletal disorganization. This disruption affects various cellular processes, including cell division, motility, and adhesion . The compound also induces the accumulation of reactive oxygen species, leading to cell membrane leakage and reduced cell viability .
Vergleich Mit ähnlichen Verbindungen
- Cytochalasin D
- Cytochalasin C
- 19,20-Epoxycytochalasin C
- Deacetyl-19,20-epoxycytochalasin C
Comparison: [(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate is unique in its specific targeting of actin filaments and its potent antifungal activity. Compared to other cytochalasins, it has shown higher efficacy in disrupting fungal biofilms and inhibiting hyphal formation .
Eigenschaften
Molekularformel |
C30H37NO7 |
|---|---|
Molekulargewicht |
523.6 g/mol |
IUPAC-Name |
[(1R,2S,3S,5S,6R,8S,10E,12R,13S,15R,16S,17R,18S)-18-benzyl-6-hydroxy-6,8,15,16-tetramethyl-7,20-dioxo-4,14-dioxa-19-azapentacyclo[10.8.0.01,17.03,5.013,15]icos-10-en-2-yl] acetate |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-19-24-29(5,38-24)16(2)21-20(14-18-11-7-6-8-12-18)31-27(34)30(19,21)26(36-17(3)32)22-25(37-22)28(4,35)23(15)33/h6-9,11-13,15-16,19-22,24-26,35H,10,14H2,1-5H3,(H,31,34)/b13-9+/t15-,16-,19-,20-,21-,22+,24-,25-,26+,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
GSPOYKSHFNFUKI-QAWWVLLQSA-N |
Isomerische SMILES |
C[C@H]1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2([C@@H]([C@H]5[C@H](O5)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]4CC6=CC=CC=C6)C)C |
Kanonische SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(C5C(O5)C(C1=O)(C)O)OC(=O)C)C(=O)NC4CC6=CC=CC=C6)C)C |
Synonyme |
19,20-epoxycytochalasin Q |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B1240384.png)



![N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-[methyl-(1-methyl-4-piperidinyl)amino]acetamide](/img/structure/B1240392.png)

![2-[3-(2-furanylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-5-thiazolidinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B1240395.png)
![1-methyl-4-(10-oxo-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ylidene)piperidinium](/img/structure/B1240397.png)
